![molecular formula C11H19NO3S2 B14328653 N-[5-(1,2-dithiolan-3-yl)pentanoyl]alanine](/img/structure/B14328653.png)
N-[5-(1,2-dithiolan-3-yl)pentanoyl]alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[5-(dithiolan-3-yl)pentanoylamino]propanoic acid is an organic compound that features a dithiolane ring, a pentanoylamino group, and a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[5-(dithiolan-3-yl)pentanoylamino]propanoic acid typically involves the formation of the dithiolane ring followed by the attachment of the pentanoylamino group and the propanoic acid moiety
Industrial Production Methods
Industrial production of (2S)-2-[5-(dithiolan-3-yl)pentanoylamino]propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-[5-(dithiolan-3-yl)pentanoylamino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the dithiolane ring, forming thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted amides or esters.
Wissenschaftliche Forschungsanwendungen
(2S)-2-[5-(dithiolan-3-yl)pentanoylamino]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive dithiolane ring.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of (2S)-2-[5-(dithiolan-3-yl)pentanoylamino]propanoic acid involves its interaction with molecular targets through its reactive dithiolane ring. This ring can form covalent bonds with thiol groups in proteins, potentially modulating their activity. The compound may also interact with various enzymes and receptors, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-[5-(dithiolan-3-yl)pentanoylamino]butanoic acid: Similar structure but with a butanoic acid moiety.
(2S)-2-[5-(dithiolan-3-yl)pentanoylamino]hexanoic acid: Similar structure but with a hexanoic acid moiety.
Uniqueness
(2S)-2-[5-(dithiolan-3-yl)pentanoylamino]propanoic acid is unique due to its specific combination of the dithiolane ring, pentanoylamino group, and propanoic acid moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C11H19NO3S2 |
|---|---|
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
2-[5-(dithiolan-3-yl)pentanoylamino]propanoic acid |
InChI |
InChI=1S/C11H19NO3S2/c1-8(11(14)15)12-10(13)5-3-2-4-9-6-7-16-17-9/h8-9H,2-7H2,1H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
XVSPKVRBCPVKPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)NC(=O)CCCCC1CCSS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


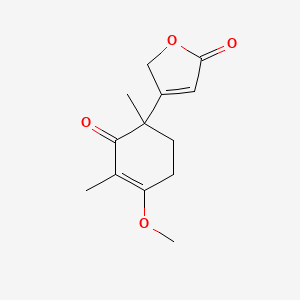

![7,9-Dithiabicyclo[4.3.1]deca-2,4-diene](/img/structure/B14328589.png)
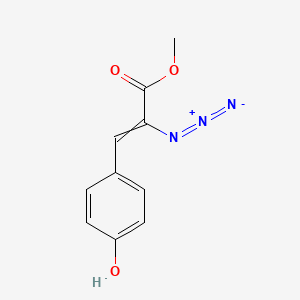


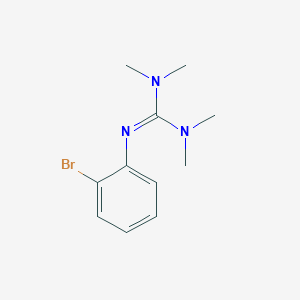
![2-(Methylsulfanyl)-10-[3-(piperidin-1-YL)propyl]-10H-phenothiazine](/img/structure/B14328613.png)
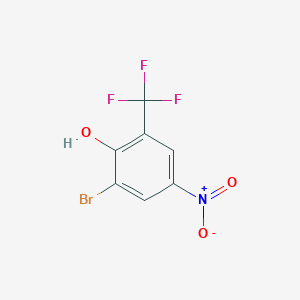
![3-Methyl-1-phenyl-4-[(E)-phenyldiazenyl]-5-[(trimethylsilyl)oxy]-1H-pyrazole](/img/structure/B14328623.png)
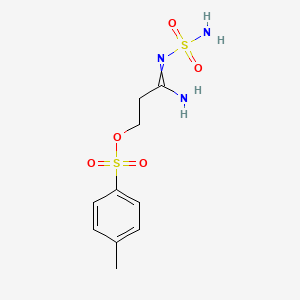
![1-Methylidenespiro[3.5]non-6-ene](/img/structure/B14328637.png)
![2-[Hydroxy(4-nitrophenyl)methyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14328650.png)
![4-[4-(4-Ethylphenyl)-4-methylpent-2-en-1-yl]-1-fluoro-2-phenoxybenzene](/img/structure/B14328659.png)
